molecular formula C15H14BrF3O3S2 B1292867 (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate CAS No. 247129-85-7

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

Cat. No. B1292867
M. Wt: 443.3 g/mol
InChI Key: SAXNFOVPRAUGNK-UHFFFAOYSA-M
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Description

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a chemical compound with the empirical formula C15H14BrF3O3S2 and a molecular weight of 443.30 . It is used as a reactant for sulfinylation reactions, cyclization reactions, and annulation reactions .


Synthesis Analysis

The synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate involves the reaction of 2-bromoethyl triflate directly with diphenyl sulfide in refluxing toluene. This generates bromoethyldiphenylsulfonium triflate, which is then isolated by precipitation from diethyl ether .


Molecular Structure Analysis

The molecular structure of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.BrCCS+c2ccccc2 .


Chemical Reactions Analysis

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is used as a reactant in various chemical reactions. It is used in sulfinylation reactions, cyclization reactions, and annulation reactions . It is also used in the synthesis of heterocycles via epoxidation, aziridination, cyclopropanation, and proton-transfer reactions .


Physical And Chemical Properties Analysis

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a solid at 20 degrees Celsius . It has a melting point range of 88.0 to 92.0 degrees Celsius . It is typically insoluble in petrol-derived solvents and non-polar ethereal solvents. It is partially soluble in THF:H2O (2:1) .

Scientific Research Applications

Organic Synthesis: C-C Bond Formation

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate: is a valuable reagent in organic synthesis, particularly for carbon-carbon (C-C) bond formation . Its ability to act as a sulfinylation agent makes it a key component in constructing complex organic molecules. This compound facilitates the introduction of alkyl groups into aromatic systems, enabling the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals and materials science.

Cyclization Reactions

This compound is also utilized in cyclization reactions , where it helps in the formation of cyclic structures . Cyclization is a fundamental step in the synthesis of various natural products and pharmaceuticals. The use of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate in such reactions can lead to the development of new drugs and therapeutic agents.

Annulation Reactions

Annulation reactions are crucial for constructing polycyclic frameworks found in many bioactive molecules(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be employed in annulation processes to create complex molecular architectures . This has significant implications for the discovery and development of new molecules with unique biological activities.

Synthesis of Imidazolinium Salts

The compound serves as an efficient precursor for the synthesis of imidazolinium salts . These salts are important intermediates in the production of a variety of compounds, including ionic liquids and catalysts. The ability to synthesize imidazolinium salts using this reagent opens up new avenues for research in catalysis and green chemistry.

Medicinal Chemistry: Drug Design

In medicinal chemistry, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be used to introduce sulfonium groups into drug candidates . This modification can potentially improve the pharmacokinetic properties of the drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Material Science: Polymer Synthesis

This compound finds application in material science, particularly in the synthesis of polymers . By acting as a linking agent, it can help in creating novel polymers with unique properties, which could be used in various industries, from electronics to biotechnology.

Photovoltaic Materials

In the field of renewable energy, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be used to synthesize components of photovoltaic materials . These materials are essential for the development of solar cells, and the compound’s role in their synthesis is pivotal for advancing solar technology.

Agrochemical Research

Lastly, the compound’s role in agrochemical research should not be overlooked. It can be used to synthesize new classes of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural products .

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNFOVPRAUGNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649003
Record name (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

CAS RN

247129-85-7
Record name Sulfonium, (2-bromoethyl)diphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247129-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Nambu, N Ono, W Hirota, M Fukumoto… - Chemical and …, 2016 - jstage.jst.go.jp
An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Toggle …
Number of citations: 19 www.jstage.jst.go.jp
XX Ming, S Wu, ZY Tian, JW Song, CP Zhang - Organic Letters, 2021 - ACS Publications
The potential of (2-bromoethyl)diphenylsulfonium triflate to be a powerful vinylation reagent was determined by the Sonogashira cross-coupling reactions with terminal alkynes. The …
Number of citations: 11 pubs.acs.org
M Mondal, S Chen, NJ Kerrigan - Molecules, 2018 - mdpi.com
This review describes advances in the literature since 2000 in the area of reactions of vinylsulfonium and vinylsulfoxonium salts, with a particular emphasis on stereoselective examples. …
Number of citations: 42 www.mdpi.com
F Juliá, J Yan, F Paulus, T Ritter - Journal of the American …, 2021 - ACS Publications
The use of vinyl electrophiles in synthesis has been hampered by the lack of access to a suitable reagent that is practical and of appropriate reactivity. In this work we introduce a vinyl …
Number of citations: 53 pubs.acs.org
Z Chen, L Tong, Z Du, Z Mao, X Zhang… - Organic & Biomolecular …, 2018 - pubs.rsc.org
A new synthetic approach to dihydrofuran derivatives via the annulation reaction of β-naphthols and 4-hydroxycoumarins with vinylsulfonium salts has been developed. A variety of …
Number of citations: 22 pubs.rsc.org
A Olyaei, M Sadeghpour - RSC advances, 2020 - pubs.rsc.org
Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant …
Number of citations: 8 pubs.rsc.org
H Nambu, T Tamura, T Yakura - The Journal of Organic Chemistry, 2019 - ACS Publications
A concise formal synthesis of (±)-aspidospermidine via Stork’s intermediate, which could be used as a divergent synthesis of Aspidosperma alkaloids, was achieved by employing a ring…
Number of citations: 15 pubs.acs.org
SP Fritz, JF Moya, MG Unthank, EM McGarrigle… - …, 2012 - thieme-connect.com
Easily accessible arylglycine derivatives were cyclized to azetidines by using commercially available (2-bromoethyl)sulfonium triflate in a simple and mild procedure. The high-yielding …
Number of citations: 43 www.thieme-connect.com
H Zhao, S Li, S Cheng, Z Lin, D Zhang, H Huang - Tetrahedron, 2021 - Elsevier
Various functionalized enantiomerically pure 3-hydroxymethyl-1,4-benzoxazine derivatives, including four stereoisomers, were synthesized from chiral 2,3-epoxy-4-trityloxybutanol. The …
Number of citations: 3 www.sciencedirect.com
DJ Wang - 2023 - search.proquest.com
Oxidative alkene functionalization is an attractive transformation to form value-added products by leveraging readily accessible alkene starting materials to rapidly build and diversify …
Number of citations: 0 search.proquest.com

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